(RS)-Apica - 170847-18-4

(RS)-Apica

Catalog Number: EVT-253973
CAS Number: 170847-18-4
Molecular Formula: C10H12NO5P
Molecular Weight: 257.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(RS)-APICA is a synthetic compound classified as a competitive antagonist of group II metabotropic glutamate receptors (mGluR2/3). [, , , , , ] These receptors, primarily located in the central and peripheral nervous system, play a crucial role in modulating neuronal excitability and synaptic plasticity. [, ] (RS)-APICA selectively binds to these receptors, preventing the binding of the endogenous ligand, glutamate, thereby inhibiting the downstream signaling pathways associated with these receptors. [, , , , ] This selective antagonism has made (RS)-APICA an essential tool in investigating the physiological and pathological roles of mGluR2/3.

Mechanism of Action

(RS)-APICA acts as a competitive antagonist at group II metabotropic glutamate receptors (mGluR2/3). [, , , , ] It binds to the same site on the receptor as glutamate, the endogenous ligand, but does not activate the receptor. [, , , , ] This binding prevents glutamate from activating the receptor, thus inhibiting the downstream signaling pathways associated with mGluR2/3 activation.

Applications
  • Investigating the role of mGluR2/3 in neuronal excitability and synaptic plasticity:
    • Studies have utilized (RS)-APICA to explore the involvement of mGluR2/3 in modulating synaptic transmission and plasticity in various brain regions, including the hippocampus [], nucleus accumbens [], and cerebellum [].
  • Exploring the therapeutic potential of targeting mGluR2/3 in neurological disorders:
    • Research suggests a potential role for (RS)-APICA in treating conditions such as traumatic brain injury []. By blocking the excessive glutamate release associated with such injuries, (RS)-APICA could mitigate neuronal damage and improve functional recovery.
  • Investigating the involvement of mGluR2/3 in pain perception:
    • Studies using (RS)-APICA have shown that blocking mGluR2/3 can enhance pain transmission in the peripheral nervous system, highlighting the role of these receptors in modulating pain signals [].
  • Studying the impact of mGluR2/3 on rhythm generation in neuronal circuits:
    • Research has employed (RS)-APICA to demonstrate the modulatory role of mGluR2/3 in the generation and maintenance of rhythmic activity in neuronal networks, such as the gastric circuit of the crustacean stomatogastric ganglion [].

(2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I)

Relevance: L-CCG-I is considered structurally related to (RS)-Apica because they are both group II mGluR ligands. [] While (RS)-Apica acts as an antagonist, L-CCG-I is an agonist at these receptors. []

(RS)-α-Methyl-4-phosphonophenylglycine (MSOP)

Compound Description: (RS)-α-Methyl-4-phosphonophenylglycine (MSOP) is a selective group III mGluR antagonist. [] It completely blocked the effects of L-AP4, a group III mGluR agonist, on gastric rhythm generation in the crustacean stomatogastric ganglion (STG). []

LY341495 [(2S)-2-amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic Acid] (LY)

Compound Description: LY341495, also known as LY, is a group II and group III mGluR antagonist. [] When injected intraplantarly, LY increased capsaicin-induced nociceptive behaviors and nociceptor activity, indicating a role of these receptors in pain modulation. [] This effect was blocked by the group II mGluR agonist APDC and the group III mGluR agonist L-AP4. [] LY alone did not produce any nociceptive behaviors or alter nociceptor activity, suggesting a lack of tonic inhibitory control by group II/III mGluRs. []

Relevance: LY is considered structurally related to (RS)-Apica because both compounds act as antagonists at group II mGluRs. [] LY exhibits a broader spectrum of antagonism, affecting both group II and III mGluRs, while (RS)-Apica primarily targets group II mGluRs. []

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (APDC)

Compound Description: (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (APDC) is a group II mGluR agonist. [, ] When administered in vivo, APDC was found to reduce extracellular glutamate levels in the nucleus accumbens. [] This effect could be blocked by co-administration of the group II mGluR antagonist LY341495. [] Additionally, APDC prevented the increase in capsaicin-induced nociceptive behaviors and nociceptor activity observed with the group II/III mGluR antagonist LY341495. []

N-Acetylaspartylglutamate

Compound Description: N-Acetylaspartylglutamate is an endogenous peptide neurotransmitter that acts as an agonist at group II mGluRs. [] Similar to the structurally related compound APDC, N-acetylaspartylglutamate reduced extracellular glutamate levels in the nucleus accumbens. [] This effect suggests a potential role of N-acetylaspartylglutamate in modulating glutamatergic transmission via group II mGluR activation.

Relevance: Although not directly structurally related, cis-ACBD is relevant to (RS)-Apica in the context of studying presynaptic excitability in the traumatic cerebellum. [] Both compounds modulate glutamatergic signaling, albeit through different mechanisms. (RS)-Apica acts by antagonizing group II mGluRs, while cis-ACBD inhibits glutamate reuptake. []

UBP1112 (α-Methyl-3-methyl-4-phosphonophenylglycine)

Compound Description: UBP1112 is a selective group III mGluR antagonist. [] Intraplantar injection of UBP1112 enhanced capsaicin-induced nociceptive behaviors and nociceptor activity, similar to the effects observed with the group II/III mGluR antagonist LY341495. [] This finding suggests a role for group III mGluRs in modulating pain transmission.

Relevance: JWH-018, while not directly structurally related to (RS)-Apica, is relevant in the broader context of investigating the effects of bioisosteric fluorine substitution on the pharmacological activity of psychoactive compounds. [] This study highlighted that while fluorination can influence receptor binding affinity in some cases, it doesn't necessarily translate to predictable changes in functional activity in vivo. []

AM-2201

Compound Description: AM-2201 is a synthetic cannabinoid (SC) featuring a bioisosteric fluorine substitution compared to JWH-018. [] It acts as an agonist at both CB1 and CB2 receptors. [] While AM-2201 generally demonstrated increased potency at CB1 receptors in vitro compared to JWH-018, this trend wasn't consistently observed in in vivo studies using rats. []

Relevance: AM-2201, although not directly structurally related to (RS)-Apica, is relevant in the broader context of examining the impact of bioisosteric fluorine substitution on the pharmacological activity of psychoactive compounds. [] This research revealed that although fluorination can affect receptor binding affinity in some cases, it doesn't always result in anticipated modifications of functional activity in vivo. []

UR-144

Compound Description: UR-144 is a synthetic cannabinoid (SC) that functions as an agonist at both cannabinoid type 1 (CB1) and CB2 receptors. [] In in vitro studies, its fluorinated counterpart, XLR-11, typically exhibited greater potency at CB1 receptors. [] Nevertheless, this trend wasn't consistently seen in in vivo experiments using rats, indicating that fluorination's effect on receptor binding doesn't always directly correlate with alterations in functional activity in a living organism. []

Relevance: UR-144, although not directly structurally related to (RS)-Apica, is relevant within the broader framework of investigating the effects of bioisosteric fluorine substitution on the pharmacological actions of psychoactive compounds. [] This particular research demonstrated that while fluorination can modify receptor binding affinity in certain instances, it doesn't invariably lead to foreseeable changes in functional activity in a living system. []

Relevance: XLR-11, despite not being directly structurally related to (RS)-Apica, is relevant within the wider context of studying how bioisosteric fluorine substitution affects the pharmacological activity of psychoactive compounds. [] This research highlighted that while fluorination can alter receptor binding affinity in certain situations, it doesn't necessarily result in predictable modifications of functional activity in vivo. []

Relevance: PB-22, though not directly structurally related to (RS)-Apica, is relevant in the broader context of investigating the effects of bioisosteric fluorine substitution on the pharmacological activity of psychoactive compounds. [] This study highlighted that while fluorination can influence receptor binding affinity in some cases, it doesn't necessarily translate to predictable changes in functional activity in vivo. []

Relevance: 5F-PB-22, while not directly structurally related to (RS)-Apica, is relevant in the broader context of investigating the effects of bioisosteric fluorine substitution on the pharmacological activity of psychoactive compounds. [] This study highlighted that while fluorination can influence receptor binding affinity in some cases, it doesn't necessarily translate to predictable changes in functional activity in vivo. []

STS-135

Compound Description: STS-135 is a synthetic cannabinoid that acts as an agonist at both CB1 and CB2 receptors. [, ] It is a fluorinated analog of APICA. [] In vitro, STS-135 exhibits potent activity at both receptors, although generally with a slightly lower potency compared to APICA. [] In vivo studies in rats demonstrated that STS-135 induces hypothermia and reduces heart rate in a dose-dependent manner, similar to APICA. []

Relevance: STS-135 is considered structurally related to (RS)-Apica as it is its terminally fluorinated analog. [, ] This structural modification results in some differences in their pharmacological profiles, with STS-135 generally displaying slightly lower potency compared to (RS)-Apica in both in vitro and in vivo studies. []

ADB-PINACA

Compound Description: ADB-PINACA is a synthetic cannabinoid that is known to undergo extensive phase 1 metabolism after ingestion. [] Its major metabolites have been synthesized and pharmacologically characterized. [] The study found that metabolites lacking a carboxylic acid functionality retained potent activity at both CB1 and CB2 receptors, suggesting their potential contribution to the overall pharmacological effects of ADB-PINACA. []

Relevance: While ADB-PINACA is not directly structurally related to (RS)-Apica, both compounds belong to the class of synthetic cannabinoids. [] Research on ADB-PINACA metabolites emphasizes the importance of considering the pharmacological activity of metabolites, which might contribute to the overall effects observed with parent SCs, including (RS)-Apica. []

5F-ADB-PINACA

Compound Description: 5F-ADB-PINACA is a synthetic cannabinoid and a fluorinated analog of ADB-PINACA. [] Similar to ADB-PINACA, 5F-ADB-PINACA undergoes significant phase 1 metabolism after ingestion. [] The pharmacological characterization of its major metabolites revealed that those lacking a carboxylic acid group maintained potent activity at both CB1 and CB2 receptors, suggesting their potential role in the overall pharmacological profile of the parent compound. []

Relevance: Although not directly structurally related to (RS)-Apica, 5F-ADB-PINACA, like ADB-PINACA, belongs to the class of synthetic cannabinoids. [] The investigation into 5F-ADB-PINACA metabolites emphasizes the need to consider the pharmacological activity of metabolic products when assessing the overall effects of parent SCs, including (RS)-Apica. []

Properties

CAS Number

170847-18-4

Product Name

(RS)-Apica

IUPAC Name

1-amino-5-phosphono-2,3-dihydroindene-1-carboxylic acid

Molecular Formula

C10H12NO5P

Molecular Weight

257.18 g/mol

InChI

InChI=1S/C10H12NO5P/c11-10(9(12)13)4-3-6-5-7(17(14,15)16)1-2-8(6)10/h1-2,5H,3-4,11H2,(H,12,13)(H2,14,15,16)

InChI Key

ZNQZXIHSJUDIKL-UHFFFAOYSA-N

SMILES

C1CC(C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N

Synonyms

(RS)-1-Amino-5-phosphonoindan-1-carboxylic acid

Canonical SMILES

C1CC(C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.